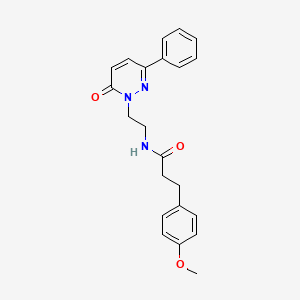

3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide

描述

属性

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-28-19-10-7-17(8-11-19)9-13-21(26)23-15-16-25-22(27)14-12-20(24-25)18-5-3-2-4-6-18/h2-8,10-12,14H,9,13,15-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATWXOZVDYGTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide, also referred to by its CAS number 921571-39-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H23N3O3

- Molecular Weight : 377.4 g/mol

- Structural Features : The compound features a methoxy group on a phenyl ring and a pyridazine moiety, which are critical for its biological activity.

1. Cyclooxygenase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory action against cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are pivotal in the inflammatory process, making them key targets for anti-inflammatory drug development.

Table 1: COX Inhibition Potency of Related Compounds

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| Celecoxib | 17.79 | Standard COX-2 inhibitor |

| 9a | 15.50 | More potent than celecoxib |

| 9b | 17.50 | Comparable potency |

| 12 | 17.10 | Effective COX-2 inhibitor |

| 16b | 16.90 | Enhanced COX-2 inhibition |

The IC50 values indicate the concentration required to inhibit the enzyme activity by 50%. Compounds with lower IC50 values demonstrate higher potency. The structural modifications in these compounds are believed to enhance their binding affinity to COX enzymes, thereby increasing their inhibitory effects .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound is further supported by studies showing that it can modulate inflammatory pathways through dual inhibition of COX and lipoxygenase (LOX) enzymes. This dual inhibition is crucial as it may lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Analgesic and Anti-inflammatory Effects

A study examined the analgesic effects of related pyridazine derivatives, highlighting their efficacy in reducing pain and inflammation in animal models. The results demonstrated a significant decrease in inflammatory markers, suggesting that compounds like this compound could be effective therapeutic agents for managing pain-related conditions .

The biological activity of this compound is hypothesized to involve:

- Binding Affinity : Interaction with COX and LOX enzymes, leading to inhibition of prostaglandin synthesis.

- Structural Modifications : The presence of electron-donating groups (like methoxy) enhances the compound's ability to interact with target enzymes, increasing its effectiveness as an anti-inflammatory agent.

相似化合物的比较

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (6j)

- Key Differences : Replaces the 4-methoxyphenyl group with an antipyrine (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) moiety.

- Physical Properties : Melting point = 188–190°C; IR C=O peaks at 1664 and 1642 cm⁻¹ .

- Synthesis : Yield = 61% (via DCM-MeOH chromatography) .

- Bioactivity: Pyridazinone-antipyrine hybrids are associated with anti-inflammatory activity .

N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]propanamide (84)

- Key Differences: Substitutes the 4-methoxyphenyl group with a 4-bromophenyl and introduces a 3-methoxybenzyl group on the pyridazinone ring.

- Physical Properties : Structural modifications increase molecular weight (MW = 494) compared to the target compound .

- Bioactivity : Bromophenyl derivatives often enhance binding affinity in enzyme inhibition assays .

Compounds with Propanamide Linkers and Aromatic Substitutions

(S)-2-Acetamido-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)propanamide (6)

(E)-3-(4-Methoxyphenyl)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)acrylamide

- Key Differences: Acrylamide linker instead of propanamide; indole substituent replaces pyridazinone.

- Analytical Data : LCMS (ESI): m/z = 307 [M+H]+; >97% purity .

- Bioactivity : Acrylamide derivatives are explored for EP2 receptor antagonism .

Comparative Data Table

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide, and how are yields optimized?

- Methodology : The compound is synthesized via multi-step reactions, typically involving condensation of pyridazinone precursors with substituted propanamide derivatives. Key steps include:

- Coupling reactions : Amide bond formation using carbodiimide-based coupling agents under inert atmospheres .

- Purification : Column chromatography with gradients like DCM-MeOH (0–4%) to isolate intermediates and final products .

- Yield optimization : Adjusting reaction time (e.g., 2–6 hours), temperature (0–5°C for sensitive steps), and stoichiometric ratios (1:1.2 molar ratios for limiting reagents) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Techniques :

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and aromatic C-H bending .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridazinone ring protons at δ 6.5–8.2 ppm) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks between 430–550 m/z) .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability protocols :

- Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond .

- Avoid exposure to light (due to photosensitive methoxyphenyl groups) and humidity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the pyridazinone core?

- Methodology :

- Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or electron-donating (e.g., 4-OCH₃) groups .

- Biological assays : Test analogs in anti-inflammatory models (e.g., COX-2 inhibition) or kinase inhibition assays to correlate substituent effects with activity .

- Computational modeling : Use DFT calculations to map electrostatic potentials and predict binding affinities .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case example : Discrepancies in ¹H-NMR chemical shifts for pyridazinone protons (δ 6.5–8.2 ppm) due to solvent effects or tautomerism .

- Resolution strategies :

- Variable temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by tracing coupling pathways .

- X-ray crystallography : Resolve ambiguity via single-crystal diffraction (if crystallizable) .

Q. What experimental approaches are used to assess metabolic stability and toxicity in preclinical studies?

- In vitro models :

- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify major metabolites via LC-MS .

- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values .

- In silico tools : Predict ADMET properties using QSAR models (e.g., SwissADME) .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Approaches :

- Molecular docking : Simulate binding to targets like PDE4 or adenosine A2B receptors using AutoDock Vina .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent .

- Pharmacophore modeling : Identify critical functional groups (e.g., methoxyphenyl, pyridazinone) for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。